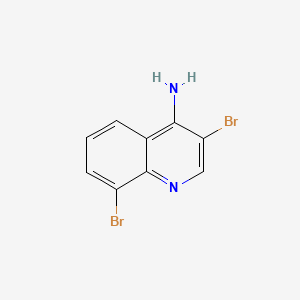

4-Amino-3,8-dibromoquinoline

説明

特性

CAS番号 |

1208949-39-6 |

|---|---|

分子式 |

C9H6Br2N2 |

分子量 |

301.969 |

IUPAC名 |

3,8-dibromoquinolin-4-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13) |

InChIキー |

WFXMQZSYDBYTPE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Br)N |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Substituent Effects: The dual bromine substituents in this compound increase molecular weight and steric bulk compared to mono-halogenated analogs like 4-Amino-3-bromoquinoline. This may reduce solubility but enhance electrophilic reactivity in cross-coupling reactions .

Synthesis Pathways: Pd-catalyzed cross-coupling, as described for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), is a plausible route for introducing aryl or halogen groups into the quinoline core . 4-Amino-3-bromoquinoline’s synthesis via methods in Journal of Medicinal Chemistry suggests bromination or substitution reactions at position 3 .

Thermal Stability: The melting point of 4-Amino-3-bromoquinoline (203°C) indicates moderate thermal stability, likely reduced in dihalogenated analogs due to increased molecular complexity .

Q & A

Basic: What synthetic methods are most effective for preparing 4-Amino-3,8-dibromoquinoline with high regioselectivity?

Answer:

The synthesis typically involves sequential bromination and amination of quinoline precursors. A common approach is the bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform, followed by amination via nitration-reduction sequences or direct nucleophilic substitution . For regioselectivity, reaction conditions such as temperature (0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalysts (e.g., FeCl₃) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Key considerations :

- Monitor reaction progress using TLC to avoid over-bromination.

- Use inert atmospheres to prevent oxidation of amine groups .

Advanced: How do substitution patterns influence the electronic properties and reactivity of this compound?

Answer:

The bromine atoms at positions 3 and 8 act as electron-withdrawing groups, reducing electron density on the quinoline ring and directing electrophilic substitutions to the 4-amino group. Computational studies (DFT or Hartree-Fock methods) predict reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (HOMO/LUMO) . For example:

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, amino protons at δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 305.92 for CHBrN) .

- Melting Point : A sharp melting point near 203°C indicates purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced: How can competing side reactions during functionalization of this compound be minimized?

Answer:

- Protecting Groups : Acetylation of the amino group (using acetic anhydride) prevents unwanted nucleophilic attacks during bromine substitution .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) with ligands (XPhos) enhance selectivity in cross-coupling reactions .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical side reactions .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation .

- Stability : Decomposition occurs above 150°C; avoid prolonged exposure to moisture to prevent hydrolysis of bromine substituents .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

Answer:

The compound’s planar aromatic structure allows intercalation into DNA or enzyme active sites. For example:

- Antimicrobial Activity : Bromine atoms enhance lipophilicity, improving membrane penetration.

- Enzyme Inhibition : Docking studies (AutoDock Vina) show hydrogen bonding between the amino group and catalytic residues (e.g., in topoisomerase II) .

Experimental Validation : - IC assays (e.g., against E. coli DNA gyrase) quantify inhibitory potency.

- Fluorescence quenching studies track binding to serum albumin .

Basic: How is this compound used as an intermediate in medicinal chemistry?

Answer:

It serves as a scaffold for synthesizing antimalarial (e.g., chloroquine analogs) and anticancer agents (e.g., kinase inhibitors). Key steps:

Acylation : React with acid chlorides to form amide derivatives.

Cross-Coupling : Suzuki reactions introduce aryl groups at bromine sites .

Reductive Amination : Modify the amino group to enhance bioavailability .

Advanced: What role does this compound play in materials science?

Answer:

Its electron-deficient quinoline core enables applications in:

- Organic Semiconductors : Blended with thiophene derivatives for charge transport layers (measured via AFM and conductivity tests).

- Metal-Organic Frameworks (MOFs) : Coordination with Cu(I) or Ag(I) ions creates luminescent materials .

Data Example :

| Application | Property Measured | Result |

|---|---|---|

| OLED Layer | Luminance Efficiency | 15 cd/A at 10 V |

| MOF Luminescence | Emission Wavelength | 450 nm (blue light) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。